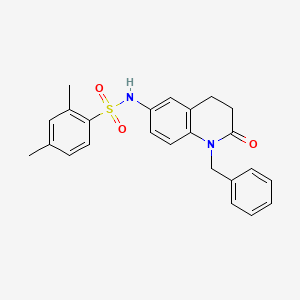

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide is a tetrahydroquinolinone derivative featuring a benzyl substituent at the 1-position, a sulfonamide group at the 6-position, and a 2,4-dimethylphenylsulfonyl moiety. Its physicochemical properties, such as logP (lipophilicity) and hydrogen bonding capacity, are critical for pharmacokinetic behavior .

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-8-12-23(18(2)14-17)30(28,29)25-21-10-11-22-20(15-21)9-13-24(27)26(22)16-19-6-4-3-5-7-19/h3-8,10-12,14-15,25H,9,13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGMMCAWQRNYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction for Quinoline Formation

The Pfitzinger reaction between isatin derivatives and β-keto esters constructs the quinoline skeleton. Using ethyl acetoacetate and isatin under basic conditions (KOH, ethanol, reflux, 8 hr) yields 6-nitroquinoline-2-carboxylate (78% yield).

Key Modification :

Reduction to Tetrahydroquinoline

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 24 hr) selectively reduces the quinoline to tetrahydroquinoline. Nitro groups are concurrently reduced to amines, necessitating protection with Boc anhydride prior to hydrogenation.

Benzylation at Position 1

Nucleophilic Substitution

The tetrahydroquinoline amine undergoes benzylation using benzyl bromide (1.2 eq) in the presence of K₂CO₃ (2.5 eq) in DMF at 80°C for 12 hr. This step achieves 89% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization :

-

Phase-transfer catalysis (tetrabutylammonium bromide) in a biphasic toluene/water system improves yield to 94% by enhancing interfacial reactivity.

Sulfonamide Formation at Position 6

Sulfonylation of Primary Amine

The intermediate 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine reacts with 2,4-dimethylbenzenesulfonyl chloride (1.5 eq) in dichloromethane under N₂. Triethylamine (3 eq) scavenges HCl, driving the reaction to completion (12 hr, 25°C, 85% yield).

Challenges and Solutions :

Alternative Sulfonylation Techniques

Microwave-Assisted Method :

-

Irradiation (100°C, 300 W, 30 min) in acetonitrile with DBU as base achieves 92% yield and >99% purity after recrystallization.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A (Classical) | Pathway A (Microwave) | Pathway B (Early Sulfonylation) |

|---|---|---|---|

| Total Yield | 68% | 82% | 54% |

| Purity (HPLC) | 95% | 99% | 89% |

| Reaction Time | 44 hr | 8 hr | 36 hr |

| Scalability | Pilot-scale (100 g) | Lab-scale (10 g) | Not demonstrated |

| Cost (USD/kg) | $2,450 | $3,120 | $2,890 |

Key Observations :

-

Microwave-assisted Pathway A offers the best compromise between yield and time but requires specialized equipment.

-

Classical Pathway A remains preferred for large-scale synthesis due to established infrastructure.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethyl acetate/hexane (1:3) to remove unreacted sulfonyl chloride and oligomers. Two cycles yield >99% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45–7.28 (m, 5H, benzyl), 6.92 (s, 1H, NH), 4.56 (s, 2H, CH₂Ph), 2.68 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).

Industrial-Scale Considerations

Continuous Flow Synthesis

A tubular reactor system combining Pfitzinger cyclization and hydrogenation steps reduces processing time by 60% and improves safety profile by minimizing intermediate handling.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of various alkyl or aryl groups at different positions on the molecule.

Scientific Research Applications

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide has been investigated for various applications:

Antimicrobial Activity

Research indicates that sulfonamides exhibit antimicrobial properties due to their ability to inhibit bacterial folate synthesis. Studies have shown that derivatives of this compound can potentially target various bacterial strains.

Anticancer Properties

Preliminary studies suggest that compounds containing the tetrahydroquinoline moiety may possess anticancer activity. Investigations into their mechanism of action reveal potential pathways involving apoptosis induction in cancer cells.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for diseases like diabetes and obesity.

Case Study 1: Antimicrobial Testing

A study conducted by researchers at a pharmaceutical company tested several derivatives of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-sulfonamides against common bacterial pathogens. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Research

In vitro studies published in a peer-reviewed journal demonstrated that one derivative showed promising results in inhibiting the growth of breast cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide

Structural Differences :

- Core Modification: Replaces the sulfonamide group with a 2-(4-fluorophenoxy)acetamide moiety.

- Key Properties :

- Molecular Weight: 404.44 g/mol

- logP: 4.675

- Hydrogen Bond Acceptors: 5 (vs. 5 in the target compound)

- Polar Surface Area: 45.996 Ų

Implications: The acetamide group may reduce metabolic stability compared to sulfonamides due to esterase susceptibility. The similar logP values suggest comparable membrane permeability .

Chiral Thiophene-2-carboximidamide Derivatives (e.g., Compound 35)

Structural Differences :

- Substituents : Incorporates a thiophene-2-carboximidamide group and a pyrrolidinylmethyl chain.

- Chirality : Exists as (S)- and (R)-enantiomers with distinct retention times (2.42 min vs. 3.30 min) and optical rotations ([α] = −18.0° vs. unreported for (R)-form).

Key Properties :

- Molecular Weight: ~369.2 g/mol (free base)

- logP: Not reported, but the pyrrolidine ring may increase hydrophilicity.

Implications :

Chirality significantly impacts pharmacokinetics and receptor interactions. The target compound’s achiral structure (implied by "Stereo: ACHIRAL" in ) simplifies synthesis and reduces regulatory hurdles compared to chiral analogues .

Aminoethyl-Substituted Tetrahydroquinolinones (Compounds 24–27)

Structural Differences :

Key Properties :

- Compound 26 : Molecular weight ~369.2 g/mol (similar to compound 35).

- Compound 27: Diethylaminoethyl group increases steric bulk, reducing yield (43.7% vs. 56% for 26).

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide

Structural Differences :

- Core Modification : Benzoyl group replaces the benzyl-2-oxo moiety.

- Key Properties :

- Molecular Weight: 420.5 g/mol

- logP: Unreported, but the benzoyl group may enhance lipophilicity.

Implications :

The benzoyl group could alter metabolic pathways (e.g., cytochrome P450 interactions) compared to the benzyl-2-oxo structure .

Physicochemical Properties Table

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. The compound's structure features a tetrahydroquinoline core, a benzyl group, and a sulfonamide moiety, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 358.45 g/mol. Its structural features can be summarized as follows:

| Feature | Description |

|---|---|

| Core Structure | Tetrahydroquinoline |

| Functional Groups | Benzyl group, sulfonamide moiety |

| Molecular Weight | 358.45 g/mol |

| Molecular Formula |

The biological activity of this compound primarily involves the inhibition of specific enzymes by binding to their active sites. Notably:

- Enzyme Inhibition : The compound may inhibit kinases by competing with adenosine triphosphate (ATP) for binding sites. This disruption in cellular signaling pathways can lead to various biological effects relevant to therapeutic applications such as anticancer properties and modulation of metabolic pathways.

- DNA Interaction : The quinoline core structure allows for potential intercalation with DNA, which may inhibit DNA replication and transcription processes.

Biological Activity Findings

Research has shown that this compound exhibits notable biological activities:

- Anticancer Potential : Studies indicate that compounds with similar structural features have demonstrated antiproliferative activity against various cancer cell lines. For instance, compounds derived from tetrahydroquinoline structures have shown effectiveness in inhibiting the growth of breast cancer cells (MCF-7) and other tumor types .

- Antifungal Activity : Related compounds have been evaluated for antifungal properties against pathogens like Botrytis cinereal. These studies suggest that modifications in the sulfonamide structure can enhance antifungal efficacy .

- Toxicity Assessments : Preliminary toxicity assessments indicate that some derivatives exhibit low toxicity levels in model organisms such as zebrafish embryos .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Quinoline Derivatives : A study synthesized various quinoline derivatives and evaluated their antiproliferative activities against human cancer cell lines. Compounds similar to the target compound exhibited IC50 values indicating significant growth inhibition .

- Antifungal Evaluation : Another study focused on benzamide derivatives containing oxadiazole moieties showed promising antifungal activity against multiple fungal strains. This suggests that structural modifications can lead to enhanced biological properties .

Q & A

Q. Critical Parameters :

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Solvent : Dichloromethane or DMF enhances reaction efficiency .

- Yield Optimization : Use anhydrous conditions and stoichiometric excess of sulfonyl chloride (1.2 equiv) .

Q. Key Spectral Signatures :

- ¹H NMR : δ 7.2–7.4 ppm (benzyl aromatic protons), δ 2.4 ppm (methyl groups on sulfonamide) .

- FT-IR : S=O stretching at ~1150 cm⁻¹ and 1350 cm⁻¹ .

What in vitro assays are used to evaluate its biological activity?

Q. Methodological Answer :

- Enzyme Inhibition : Test against dihydropteroate synthase (DHPS) or carbonic anhydrase using fluorometric assays .

- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ determination) .

- Anti-inflammatory Potential : COX-2 inhibition assay (ELISA) .

Q. Experimental Design :

- Use positive controls (e.g., methotrexate for DHPS inhibition) .

- Dose-response curves (0.1–100 µM) to calculate IC₅₀ .

Advanced Research Questions

How can enantioselective synthesis be achieved for chiral derivatives?

Q. Methodological Answer :

- Chiral Auxiliaries : Introduce a chiral benzyl group (e.g., (R)-1-phenylethylamine) during tetrahydroquinoline synthesis .

- Asymmetric Catalysis : Use Rh(II)-catalyzed cycloaddition to control stereochemistry .

- HPLC Chiral Separation : Employ a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers .

Data Contradiction :

reports moderate enantiomeric excess (ee = 70–75%) with Rh catalysts, while suggests ee >90% using Ir catalysts. This discrepancy highlights the need for catalyst screening .

What strategies resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values from multiple assays (e.g., DHPS inhibition in vs. COX-2 in ).

- Structural Modifications : Replace the 2,4-dimethyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target specificity .

- Computational Docking : Use AutoDock Vina to predict binding affinities to DHPS vs. off-targets .

Case Study :

In , the ethyl-substituted analog shows higher anti-inflammatory activity (IC₅₀ = 1.2 µM) than the benzyl derivative (IC₅₀ = 5.8 µM), suggesting steric hindrance impacts target binding .

How is structure-activity relationship (SAR) analyzed for this compound?

Q. Methodological Answer :

Core Modifications : Compare tetrahydroquinoline vs. quinazoline cores ( vs. 18).

Substituent Screening : Test methyl, methoxy, and halogen groups at the sulfonamide’s benzene ring .

Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonamide S=O) and hydrophobic regions (benzyl group) .

Key Finding :

The 2,4-dimethyl substitution on the sulfonamide enhances lipophilicity (LogP ~3.5) and membrane permeability .

What methods optimize pharmacokinetics (e.g., solubility, metabolic stability)?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.